

In-Depth Technical Guide: Dhfr-IN-13

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Compound of Interest

Compound Name: *Dhfr-IN-13*

Cat. No.: *B15573727*

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Disclaimer: Despite a comprehensive search, the specific CAS number and IUPAC name for the compound designated as **Dhfr-IN-13** are not publicly available in the retrieved search results. This significant gap in information precludes the creation of a detailed technical guide with specific experimental protocols and an analysis of its distinct signaling pathways as requested. The available information is currently limited to vendor-supplied data and its designation as an inhibitor of Dihydrofolate Reductase (DHFR).

This guide provides the currently available information on **Dhfr-IN-13** and presents a generalized overview of the DHFR pathway and common experimental protocols for DHFR inhibitors.

Compound Identification

Dhfr-IN-13 is a research chemical identified as an inhibitor of Dihydrofolate Reductase (DHFR). It is also marketed under the catalog number HY-161010.

Quantitative Data

The primary quantitative data available for **Dhfr-IN-13** pertains to its inhibitory activity against DHFR from two different species. This information is summarized in the table below.

Target Enzyme	IC50 Value
Rhizoctonia solani DHFR	10.2 μ M
Human DHFR	227.7 μ M

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Due to the lack of specific literature on **Dhfr-IN-13**, detailed experimental protocols for this particular compound cannot be provided. However, a general methodology for assessing the activity of DHFR inhibitors is outlined below. This protocol is a standard approach and would likely be adapted for the specific characterization of **Dhfr-IN-13**.

General Protocol for DHFR Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against Dihydrofolate Reductase.

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

- Purified DHFR enzyme (human or other species)
- NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
- DHF (7,8-Dihydrofolic acid)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
- Test compound (e.g., **Dhfr-IN-13**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well UV-transparent microplates
- Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

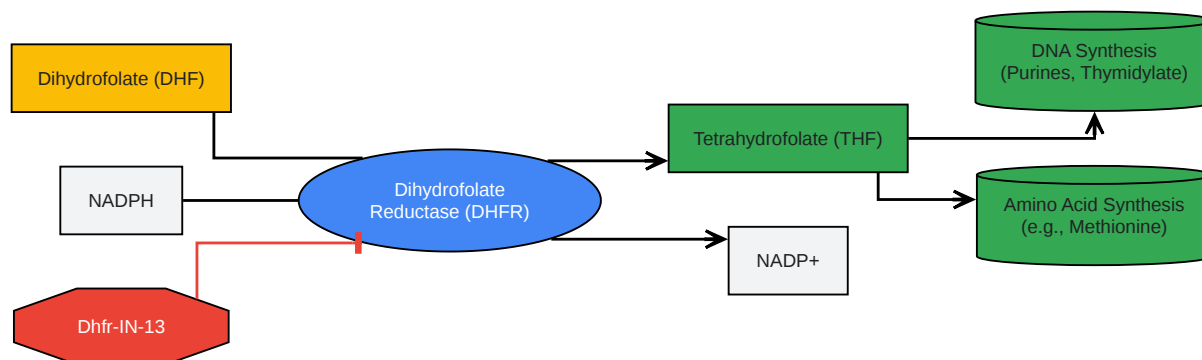
- Reagent Preparation:

- Prepare a stock solution of the test compound in DMSO.
- Prepare working solutions of NADPH and DHF in the assay buffer.
- Dilute the DHFR enzyme to the desired concentration in the assay buffer.
- Assay Setup:
 - In a 96-well plate, add the assay buffer.
 - Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (a known DHFR inhibitor like methotrexate).
 - Add the DHFR enzyme to all wells except for the blank.
 - Add NADPH to all wells.
 - Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
- Initiation and Measurement:
 - Initiate the reaction by adding DHF to all wells.
 - Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 10-20 minutes).
- Data Analysis:
 - Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the test compound.
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

As the specific signaling pathway perturbations induced by **Dhfr-IN-13** are not documented, a generalized diagram of the Dihydrofolate Reductase pathway and a typical experimental workflow for inhibitor screening are provided below.

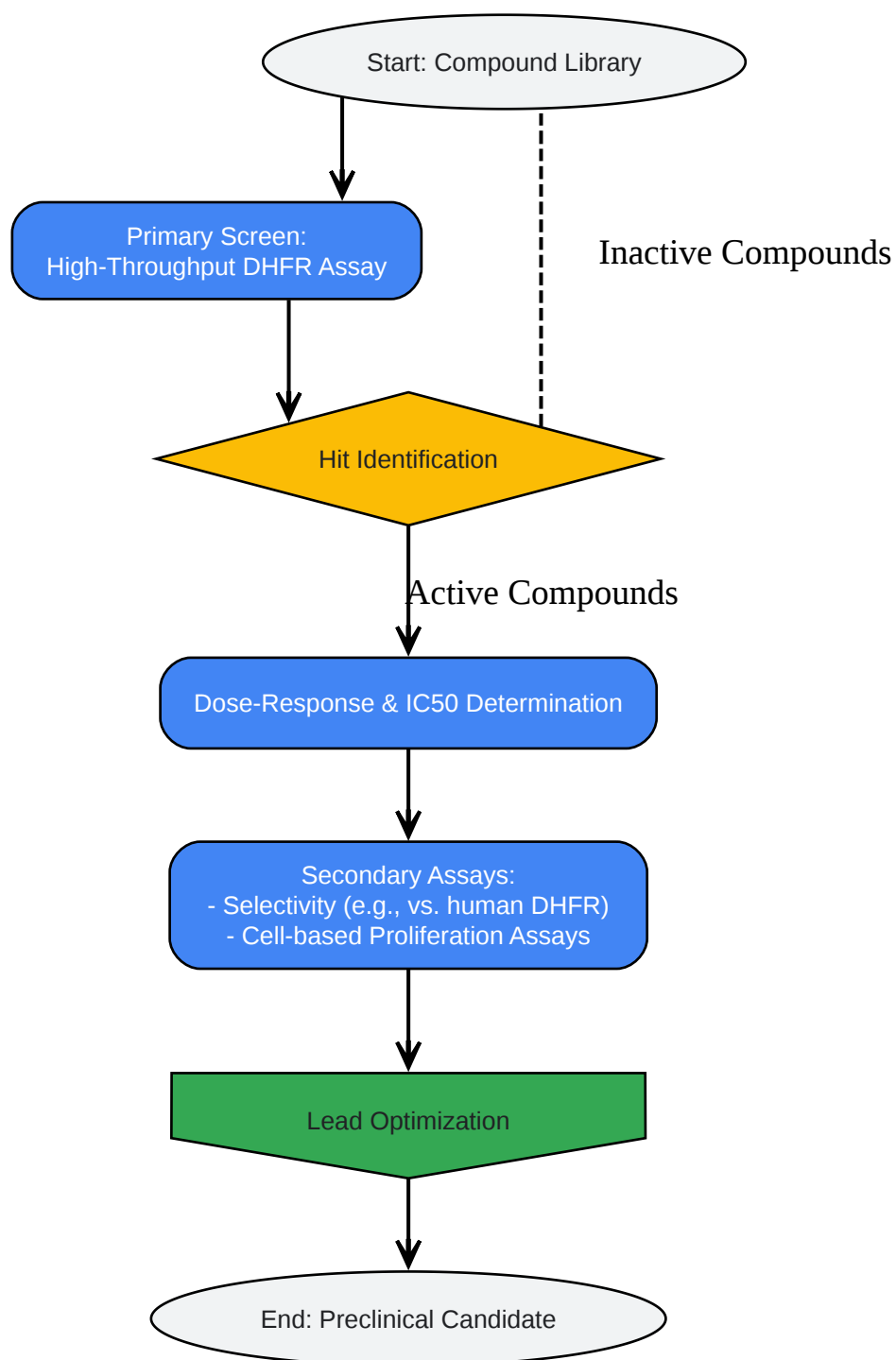
Dihydrofolate Reductase (DHFR) Signaling Pathway



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Caption: The role of DHFR in converting DHF to THF and its inhibition by **Dhfr-IN-13**.

Experimental Workflow for DHFR Inhibitor Screening



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Caption: A typical workflow for the screening and development of DHFR inhibitors.

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